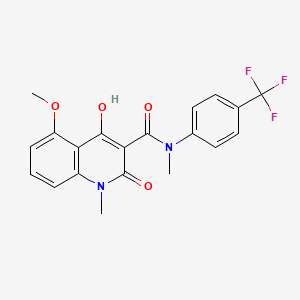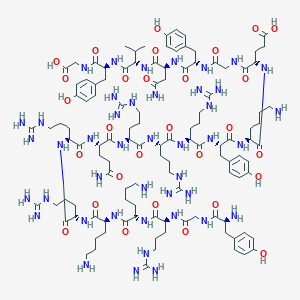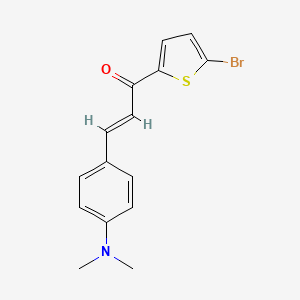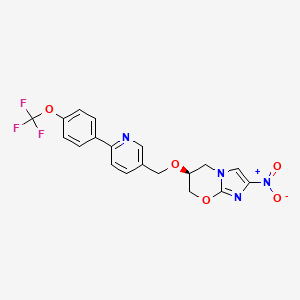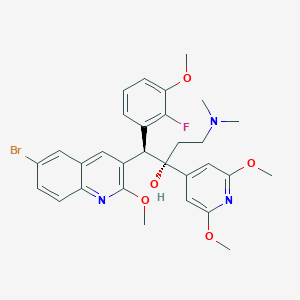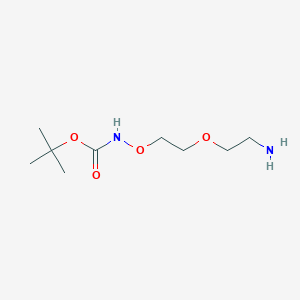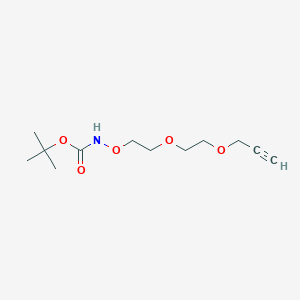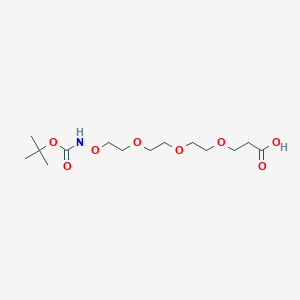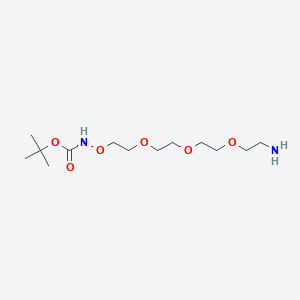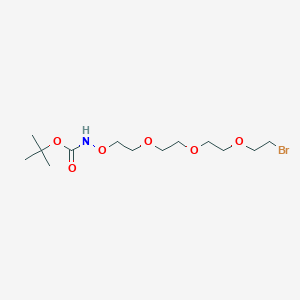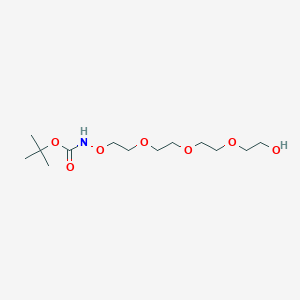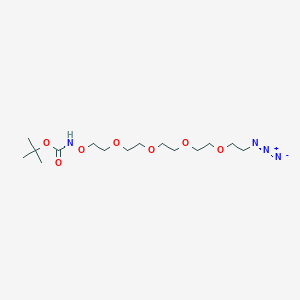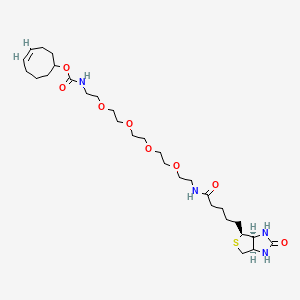
TCO-PEG4-biotine
Vue d'ensemble
Description
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate is a compound that combines trans-cyclooctene (TCO), polyethylene glycol (PEG), and biotin. It is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications. The compound is known for its ability to facilitate bioorthogonal chemistry, which allows for specific and efficient chemical reactions in biological systems without interfering with native biochemical processes .
Applications De Recherche Scientifique
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells.
Biology: Facilitates the labeling and tracking of biomolecules in live cells through bioorthogonal chemistry.
Medicine: Employed in targeted drug delivery systems and diagnostic imaging due to its ability to form stable conjugates with biomolecules.
Industry: Used in the development of advanced materials and nanotechnology applications.
Mécanisme D'action
Target of Action
TCO-PEG4-biotin is a polyethylene glycol (PEG)-based Proteolysis Targeting Chimera (PROTAC) linker . The primary targets of this compound are proteins that contain a biotin site and an E3 ubiquitin ligase . The role of these targets is to facilitate the degradation of specific proteins within the cell .
Mode of Action
The TCO-PEG4-biotin compound operates by tagging a biotin site with a trans-cyclooctene (TCO) moiety . This moiety can then conjugate with a tetrazine-bearing biomolecule . The compound essentially acts as a bridge, connecting the target protein to the E3 ubiquitin ligase . This connection enables the ubiquitin-proteasome system to selectively degrade the target protein .
Biochemical Pathways
The action of TCO-PEG4-biotin affects the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells . By linking target proteins to E3 ubiquitin ligases, the compound facilitates the tagging of these proteins with ubiquitin . This tagging signals the proteasome to degrade the protein, thereby regulating the levels of that protein within the cell .
Pharmacokinetics
The hydrophilic nature of the peg spacer in the compound is known to improve water solubility , which could potentially enhance its bioavailability.
Result of Action
The primary result of TCO-PEG4-biotin’s action is the selective degradation of target proteins . This degradation can influence various cellular processes, depending on the function of the target protein. For instance, if the target protein is involved in a disease pathway, its degradation could potentially disrupt that pathway and alleviate disease symptoms .
Action Environment
The action of TCO-PEG4-biotin is influenced by the intracellular environment. The compound’s effectiveness depends on the presence of both the target protein and the E3 ubiquitin ligase within the cell . Therefore, it can only tag primary amines exposed on the surface of cells
Analyse Biochimique
Biochemical Properties
TCO-PEG4-biotin plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The TCO moiety in TCO-PEG4-biotin can conjugate with a tetrazine bearing biomolecule . This interaction is specific and efficient, making TCO-PEG4-biotin a valuable tool in biochemical research.
Cellular Effects
The effects of TCO-PEG4-biotin on cells and cellular processes are primarily through its role as a PROTAC linker . PROTACs, or Proteolysis Targeting Chimeras, are a class of drugs that work by tagging unwanted proteins for degradation . TCO-PEG4-biotin, as a part of these PROTACs, can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
TCO-PEG4-biotin exerts its effects at the molecular level through its role in the formation of PROTACs . These PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . TCO-PEG4-biotin, as a part of the linker, facilitates the formation of these PROTACs, leading to the degradation of target proteins .
Metabolic Pathways
As a PROTAC linker, it’s likely to interact with various enzymes or cofactors during the process of tagging proteins for degradation .
Transport and Distribution
The transport and distribution of TCO-PEG4-biotin within cells and tissues are likely to be influenced by its PEG component, which is known to enhance water solubility and reduce aggregation .
Subcellular Localization
Given its role in PROTACs, it’s likely to be involved in processes occurring in various cellular compartments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate typically involves the conjugation of TCO and biotin through a PEG linker. The process often starts with the activation of biotin using N-hydroxysuccinimide (NHS) to form NHS-biotin. This activated biotin is then reacted with a PEG derivative containing a TCO moiety under mild conditions to form [(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate .
Industrial Production Methods
Industrial production of [(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in bulk and stored under low-temperature conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate primarily undergoes bioorthogonal reactions, such as the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazines. This reaction is highly specific and occurs rapidly under physiological conditions without the need for toxic catalysts .
Common Reagents and Conditions
Reagents: Tetrazines, NHS-biotin, PEG derivatives
Conditions: Mild, aqueous conditions, often at room temperature
Major Products Formed
The major product formed from the reaction of [(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate with tetrazines is a stable dihydropyridazine linkage, which is used in various bioconjugation applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
NHS-PEG4-biotin: Similar in structure but lacks the TCO moiety, making it less suitable for bioorthogonal reactions.
Tetrazine-PEG4-biotin: Contains a tetrazine group instead of TCO, used for similar bioorthogonal applications but with different reaction partners.
DBCO-PEG4-biotin: Contains a dibenzocyclooctyne (DBCO) group, used for copper-free click chemistry reactions.
Uniqueness
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate is unique due to its TCO moiety, which allows for rapid and specific bioorthogonal reactions with tetrazines. This makes it highly valuable for applications requiring precise and efficient bioconjugation under physiological conditions .
Propriétés
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50N4O8S/c34-26(11-7-6-10-25-27-24(22-42-25)32-28(35)33-27)30-12-14-37-16-18-39-20-21-40-19-17-38-15-13-31-29(36)41-23-8-4-2-1-3-5-9-23/h1-2,23-25,27H,3-22H2,(H,30,34)(H,31,36)(H2,32,33,35)/b2-1-/t23?,24-,25-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADGBCNDNVFPDA-MSCWDKBPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50N4O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


